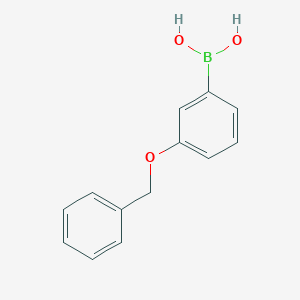

3-Benzyloxyphenylboronic acid

Description

The exact mass of the compound 3-Benzyloxybenzeneboronic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJNYNBSPQMJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370204 | |

| Record name | 3-Benzyloxybenzeneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156682-54-1 | |

| Record name | 3-Benzyloxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156682-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybenzeneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyloxy-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxyphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-Benzyloxyphenylboronic acid, a versatile organoboron compound, has emerged as a critical building block in modern organic synthesis. Its unique structural features, combining the reactivity of a boronic acid with the protective and modulatory effects of a benzyl ether group, make it an invaluable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, and key applications in synthetic chemistry, with a particular focus on its role in the construction of complex molecular architectures relevant to drug discovery and materials science.

Introduction: The Strategic Importance of this compound

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom.[1][2] Their general stability, low toxicity, and remarkable reactivity in a variety of chemical transformations have cemented their status as indispensable tools for synthetic chemists.[2] Among the vast family of boronic acids, this compound (Figure 1) holds a position of strategic importance.

The presence of the benzyloxy group at the meta-position of the phenyl ring imparts several key advantages. It serves as a robust protecting group for the phenolic hydroxyl functionality, which can be readily removed under various conditions to reveal the free phenol for further functionalization. Furthermore, the electronic and steric properties of the benzyloxy group can influence the reactivity of the boronic acid moiety and the properties of the resulting coupled products. These attributes make this compound a highly sought-after reagent for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

dot graph "Figure_1_Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} .

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 156682-54-1 | [3] |

| Molecular Formula | C₁₃H₁₃BO₃ | [3] |

| Molecular Weight | 228.05 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 125-130 °C | |

| Solubility | Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[4] Specific quantitative data for the 3-benzyloxy derivative is not readily available in the literature. | [4] |

| Stability | Like other boronic acids, it can undergo dehydration to form the corresponding boroxine (a trimeric anhydride). It should be stored in a cool, dry place. | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and reliable method involves the protection of a phenolic hydroxyl group, followed by a metal-halogen exchange and subsequent borylation. The following protocol is a representative example.

Synthetic Scheme

dot graph "Figure_2_Synthesis_Scheme" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#202124"];

} .

Step-by-Step Experimental Protocol

Step 1: Benzylation of 3-Bromophenol

-

To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyloxy-3-bromobenzene.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Borylation of 1-Benzyloxy-3-bromobenzene

-

Dissolve the purified 1-benzyloxy-3-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a white solid.

Reactivity and Key Applications in Synthesis

The utility of this compound lies in its ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[6] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[7]

dot graph "Figure_3_Suzuki_Miyaura_Cycle" { layout=circo; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#4285F4"];

} .

Exemplary Suzuki-Miyaura Coupling Protocol

The following protocol details a typical Suzuki-Miyaura coupling reaction using this compound and an aryl halide.

Reaction: Coupling of this compound with 4-Iodoanisole

-

In a reaction vessel, combine this compound (1.2 eq), 4-iodoanisole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product, 3-benzyloxy-4'-methoxybiphenyl.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the phenylboronic acid and the benzyl group, as well as a singlet for the benzylic methylene protons (CH₂). The protons on the phenyl ring attached to the boron will exhibit complex splitting patterns. The hydroxyl protons of the boronic acid may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbon atom directly bonded to the boron.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid, C-O stretching of the ether linkage, and C=C stretching of the aromatic rings.

Safety and Handling

This compound is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask or respirator.[3] It should be stored in a well-ventilated, cool, and dry place, away from incompatible materials. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of a reactive boronic acid moiety and a protective benzyloxy group makes it an ideal building block for the construction of complex organic molecules. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a representative application in the powerful Suzuki-Miyaura cross-coupling reaction. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the importance of reagents like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in these fields.

References

[1] VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

[2] National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

[4] SpringerLink. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

[8] SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

[7] MH Chem. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

[6] National Center for Biotechnology Information. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. d-nb.info [d-nb.info]

- 5. 3-(Benzyloxy)phenylboronic acid = 95 156682-54-1 [sigmaaldrich.com]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

An In-depth Technical Guide to the Synthesis of 3-Benzyloxyphenylboronic Acid

Abstract: 3-Benzyloxyphenylboronic acid is a pivotal building block in modern organic synthesis, primarily utilized as a versatile coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. Its structure allows for the introduction of a protected phenol moiety, which is invaluable in the synthesis of complex biaryl systems, natural products, and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the widely employed Grignard-mediated borylation pathway. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for reaction optimization, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this essential synthetic intermediate.

Introduction: The Strategic Value of Arylboronic Acids

Arylboronic acids and their corresponding esters have become indispensable tools in the construction of carbon-carbon bonds, largely due to the groundbreaking work of Akira Suzuki, which was recognized with the Nobel Prize in Chemistry in 2010. The Suzuki-Miyaura cross-coupling reaction offers a powerful and robust method for forming biaryl linkages, a common motif in pharmaceuticals and advanced materials.[1]

1.1 Properties and Applications of this compound

This compound, with the chemical formula C₆H₅CH₂OC₆H₄B(OH)₂ and CAS Number 156682-54-1, serves as a stable, crystalline solid with a melting point of 125-130 °C.[2] Its key strategic feature is the benzyl-protected hydroxyl group at the meta-position. This protecting group is stable under the basic conditions of the Suzuki coupling but can be readily cleaved under reductive conditions (e.g., hydrogenolysis) post-coupling to reveal the phenol. This two-stage approach is critical in multi-step syntheses where a free phenol would interfere with earlier reaction steps. Consequently, it is a reactant of choice for synthesizing substituted isoindolines, biaryl-based imaging agents, and other complex molecular scaffolds.

1.2 Overview of Synthetic Strategies

The synthesis of arylboronic acids is most commonly achieved by trapping a potent organometallic nucleophile (an aryllithium or aryl Grignard reagent) with an electrophilic boron source, typically a trialkyl borate ester.[3] While other methods like transition-metal-catalyzed C-H borylation exist, the organometallic routes remain the most prevalent for substrates like this compound due to their reliability and scalability.[4] This guide will focus on the most common and practical of these methods.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule traces back to readily available starting materials. The carbon-boron bond is the most logical point of disconnection, leading back to an arylmetallic species and a borate ester. The benzyloxy ether linkage is formed via a Williamson ether synthesis.

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Route: Grignard-Mediated Borylation

This route is a robust and widely used industrial method. It involves three main stages: protection of the starting phenol, formation of the Grignard reagent, and subsequent borylation followed by hydrolysis. A Chinese patent describes a similar pathway starting from bromophenol, which is protected before forming a Grignard reagent to react with a borate ester.[5]

3.1 Step 1: Benzyl Protection of 3-Bromophenol

The acidic proton of the phenol group in 3-bromophenol would quench the highly basic Grignard reagent. Therefore, protection is a mandatory first step. The benzyl group is an ideal choice due to its stability under the reaction conditions and its ease of removal later in the synthesis.

Experimental Protocol: Synthesis of 1-Bromo-3-(benzyloxy)benzene

-

To a stirred solution of 3-bromophenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to form the potassium phenoxide salt.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by flash chromatography or recrystallization if necessary.

Causality and Expertise:

-

Choice of Base: K₂CO₃ is an inexpensive and moderately strong base, sufficient to deprotonate the phenol without causing side reactions with the alkyl halide. Stronger bases like sodium hydride could be used but require more stringent anhydrous conditions.

-

Solvent: Acetone is a good choice as it readily dissolves the reactants and the phenoxide intermediate, facilitating the Sₙ2 reaction.

3.2 Step 2 & 3: Grignard Formation and Borylation

This is the core C-B bond-forming sequence. The aryl bromide is converted into an arylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate.

Caption: Workflow for Grignard-mediated borylation.

Experimental Protocol: Synthesis of this compound

-

Apparatus: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Formation: Charge the flask with magnesium turnings (1.2 eq) and a crystal of iodine. Add a small portion of a solution of 1-bromo-3-(benzyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the freshly prepared Grignard solution to a temperature between -10 °C and 0 °C using an ice-salt bath.[6][7] In a separate flask, prepare a solution of trimethyl borate or triisopropyl borate (1.5 eq) in anhydrous THF. Add the borate solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 0 °C.

-

Quench and Hydrolysis: After the addition is complete, allow the mixture to stir for an additional 1-2 hours while gradually warming to room temperature. Cool the reaction mixture again in an ice bath and slowly quench by adding a cold aqueous acid solution (e.g., 10% H₂SO₄ or 2M HCl) with vigorous stirring.[7] Continue stirring for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Causality and Expertise:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Temperature Control: Historically, borylation reactions were conducted at very low temperatures (<-60 °C) to prevent the addition of a second or third equivalent of the Grignard reagent to the boron center, which forms undesired borinic acid and triarylborane byproducts.[7][8] However, improved protocols have shown that conducting the reaction between -10 °C and 0 °C with controlled addition of the borate can provide excellent yields (50-70%) and minimize side products.[6][7] This is a significant process improvement, avoiding the need for expensive and cumbersome dry ice/acetone baths.

-

Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate as its bulkier isopropoxy groups provide steric hindrance that further disfavors over-addition, leading to higher selectivity for the desired boronic ester.[8]

Alternative Synthetic Route: Lithiation-Borylation

An alternative to the Grignard route is the use of an organolithium intermediate. This is typically achieved via halogen-lithium exchange at very low temperatures.

4.1 Principle and Comparison

This method involves treating the starting aryl bromide, 1-bromo-3-(benzyloxy)benzene, with a strong organolithium base like n-butyllithium (n-BuLi) at -78 °C. This rapidly forms the aryllithium species, which is then quenched with a borate ester.[9]

| Parameter | Grignard Route | Lithiation Route |

| Reagent | Magnesium (Mg) | n-Butyllithium (n-BuLi) |

| Temperature | Formation: Reflux; Borylation: -10 to 0 °C | -78 °C (Dry ice/acetone bath) |

| Advantages | Less hazardous reagents; Milder conditions; More scalable. | Faster reaction times; Often cleaner reactions with fewer side products. |

| Disadvantages | Initiation can be sluggish; Potential for side reactions (Wurtz coupling). | Requires cryogenic temperatures; n-BuLi is pyrophoric and requires careful handling. |

Purification and Characterization

Purifying arylboronic acids can be challenging due to their tendency to form trimeric anhydrides, known as boroxines, upon dehydration.[3] Additionally, they can be difficult to separate from byproducts on standard silica gel chromatography.[10][11]

5.1 Recommended Purification Protocol: Acid-Base Extraction

A highly effective method for purification relies on the acidic nature of the boronic acid group.[12]

-

Dissolve the crude product in a suitable organic solvent like diethyl ether.

-

Extract the organic solution with a cold aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble sodium boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind.

-

Separate the aqueous layer and wash it once with diethyl ether to remove any remaining organic impurities.

-

Cool the aqueous layer in an ice bath and carefully re-acidify with cold 2M HCl until the pH is ~2-3.

-

The pure this compound will precipitate out as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

5.2 Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

| Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 125-130 °C[2] |

| ¹H NMR | Aromatic protons (~7.0-7.5 ppm), benzyl CH₂ (~5.1 ppm), B(OH)₂ broad singlet (~8.0-8.2 ppm). |

| ¹³C NMR | Signals corresponding to the 13 unique carbons in the molecule. |

| ¹¹B NMR | A characteristic broad singlet around 28-30 ppm, indicative of a trigonal planar boronic acid.[13] |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak. |

Safety, Handling, and Storage

-

Reagents: Organometallic reagents like Grignards and organolithiums are highly reactive, flammable, and react violently with water. They must be handled by trained personnel under an inert atmosphere (nitrogen or argon).

-

Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvents.

-

Product: this compound is generally stable but should be stored in a cool, dry place. Over time, it can slowly dehydrate to form the corresponding boroxine. This process is reversible upon treatment with water.

Application in Suzuki-Miyaura Coupling

The utility of this compound is best demonstrated by its application in a typical Suzuki-Miyaura cross-coupling reaction to form a biaryl product.[14][15]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction typically proceeds in high yield under mild conditions, highlighting the efficiency and functional group tolerance that make both the Suzuki reaction and versatile building blocks like this compound so valuable in modern drug discovery.[16][17]

Conclusion

The synthesis of this compound is a well-established and reliable process, with the Grignard-mediated borylation of protected 3-bromophenol being the most common and scalable route. Careful control of reaction parameters, particularly temperature during the borylation step and strict adherence to anhydrous conditions, is paramount for achieving high yields and purity. Understanding the underlying principles of the reaction mechanism and potential side reactions allows for rational optimization. Effective purification via acid-base extraction readily affords a high-purity product, ready for its extensive applications in carbon-carbon bond formation, ultimately enabling the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- CA2297780A1 - Synthesis of aryl boronic acids - Google P

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

- WO1999064428A1 - Synthesis of aryl boronic acids - Google P

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. (URL: [Link])

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (URL: [Link])

-

REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. (URL: [Link])

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development - ACS Publications. (URL: [Link])

- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google P

-

Lithiation- Borylation in Synthesis. (URL: [Link])

-

Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])

-

How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Coupling - Organic Synthesis. (URL: [Link])

-

Standard Lithiation–Borylation A user's guide. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. (URL: [Link])

-

Lithiation-Borylation Methodology and Its Application in Synthesis. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of enantioenriched tertiary boronic esters by the lithiation/borylation of secondary alkyl benzoates. - Semantic Scholar. (URL: [Link])

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

-

Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH. (URL: [Link])

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (URL: [Link])

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Benzylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

-

3-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734313 - PubChem - NIH. (URL: [Link])

-

Synthesis of 3-carboxy-phenylboronic acid. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Phenylboronic acid – preparation and application - Georganics. (URL: [Link])

- CN111072698A - Preparation method of hydroxyphenylboronic acid - Google P

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-苄氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Benzyloxyphenylboronic Acid: Synthesis, Application, and Protocol Design

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of modern organic synthesis, arylboronic acids stand as indispensable tools, primarily for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 3-Benzyloxyphenylboronic acid (CAS No. 156682-54-1) has emerged as a particularly valuable reagent. Its structure features a boronic acid moiety poised for carbon-carbon bond formation, while the benzyl ether serves as a robust protecting group for a phenolic hydroxyl. This dual functionality allows for the strategic construction of complex biaryl and poly-aryl systems, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its application. We will explore its fundamental properties, core reactivity in the Suzuki-Miyaura coupling, and the strategic considerations for its use, including a detailed protocol for both the coupling and subsequent deprotection steps.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of successful and safe experimentation. This compound is a white to light yellow crystalline powder.[1] It is crucial to note that, like many boronic acids, it can contain varying amounts of its anhydride, which forms through intermolecular dehydration.[2] This does not typically impede its reactivity in cross-coupling reactions, as the active boronic acid is regenerated under the basic reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 156682-54-1 | [2] |

| Molecular Formula | C₁₃H₁₃BO₃ | [1][3] |

| Linear Formula | C₆H₅CH₂OC₆H₄B(OH)₂ | [2] |

| Molecular Weight | 228.05 g/mol | [1] |

| Melting Point | 125-130 °C | |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥95% | |

| SMILES String | OB(O)c1cccc(OCc2ccccc2)c1 | |

| InChI Key | WIJNYNBSPQMJGO-UHFFFAOYSA-N |

Table 2: Safety & Handling Information

| Parameter | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) dust mask | |

| Storage Class | 11 - Combustible Solids | [2] |

| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [2] |

| Storage Conditions | Store at room temperature | [1] |

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1] This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse reaction partners.[4]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its aryl group (the 3-benzyloxyphenyl moiety in this case) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of a Biaryl Intermediate

This protocol describes a representative Suzuki-Miyaura coupling using this compound and a generic aryl bromide.

Objective: To synthesize 3-(benzyloxy)-1,1'-biphenyl from this compound and bromobenzene.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (e.g., Bromobenzene, 1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

Triphenylphosphine [PPh₃] or a suitable Buchwald ligand (e.g., SPhos, 0.04 eq, 4 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

-

Solvent: Toluene/Water (4:1 v/v) or Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the aryl bromide (1.2 eq), and the base (K₂CO₃, 3.0 eq).

-

Scientist's Insight: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling. The choice of base is critical; K₂CO₃ is a standard, cost-effective choice, while K₃PO₄ is often used for more challenging or sterically hindered substrates.[5]

-

-

Catalyst Addition: Add the palladium catalyst [Pd(OAc)₂] (0.02 eq) and the phosphine ligand (0.04 eq).

-

Solvent Addition & Degassing: Add the solvent mixture (e.g., Toluene/Water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.

-

Scientist's Insight: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Rigorous degassing is a hallmark of a robust protocol and is essential for achieving high yields and reproducibility.

-

-

Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere (N₂ or Ar) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

The Strategic Role of the Benzyl Group and Its Removal

The benzyl ether in this compound serves as a protective group for the phenolic hydroxyl. A free hydroxyl group can interfere with the Suzuki coupling by coordinating to the palladium catalyst or reacting with the base. The benzyl group is stable to the basic conditions of the coupling reaction but can be readily removed in a subsequent step.[6]

Deprotection via Catalytic Hydrogenolysis

The most common and clean method for benzyl ether cleavage is catalytic hydrogenolysis.[6][7]

Objective: To deprotect 3-(benzyloxy)-1,1'-biphenyl to yield [1,1'-biphenyl]-3-ol.

Materials:

-

Protected biaryl (1.0 eq)

-

Palladium on Carbon (Pd/C, 10 wt. %, ~5 mol% Pd)

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) source (balloon or gas cylinder)

Step-by-Step Methodology:

-

Vessel Preparation: Dissolve the protected biaryl (1.0 eq) in a suitable solvent (e.g., Methanol) in a round-bottom flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Scientist's Insight: Pd/C is flammable, especially when dry and in the presence of solvents. It should be handled with care in a well-ventilated fume hood.

-

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this process three times to ensure an H₂ atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Scientist's Insight: The Celite pad should be washed with the reaction solvent to ensure complete recovery of the product. The filtered catalyst should not be allowed to dry in the open air as it can be pyrophoric; it should be quenched with water.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.

Caption: General workflow: Suzuki coupling followed by benzyl deprotection.

Other Cited Synthetic Applications

While Suzuki coupling is its primary use, this compound is also a reactant for:

-

The preparation of PET imaging agents.

-

The synthesis of substituted isoindolines via palladium-catalyzed cascade reactions.[2]

-

Ruthenium-catalyzed hydrogenation reactions.[2]

These varied applications underscore its versatility as a synthetic intermediate in constructing complex molecular frameworks.

Conclusion

This compound is a powerful and strategic reagent for organic synthesis. Its utility is rooted in the reliable and high-yielding nature of the Suzuki-Miyaura coupling, combined with the stability and straightforward removal of the benzyl protecting group. By understanding the mechanistic principles and employing robust, field-proven protocols, researchers can effectively leverage this building block to access a wide array of complex phenolic biaryl compounds, accelerating progress in drug discovery and materials science.

References

-

3-(Benzyloxy)phenylboronic acid, 1 X 25 g (526339-25G) . Alkali Scientific. [Link]

-

(3-Benzyloxyphenyl)boronic acid . Oakwood Chemical. [Link]

-

3-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734313 . PubChem - NIH. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties . SpringerLink. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates . PMC - NIH. [Link]

-

Benzyl Protection . Common Organic Chemistry. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . NIH. [Link]

-

(PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties . ResearchGate. [Link]

-

Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF . ResearchGate. [Link]

-

(3,4,5-trifluorophenyl)boronic acid . Organic Syntheses Procedure. [Link]

-

Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF . ResearchGate. [Link]

-

Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid . ResearchGate. [Link]

-

Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

-

How can I deprotect the benzyl group in 6-(benzyloxy)chroman? . ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions . NIH. [Link]

-

Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Benzyl Esters . Organic Chemistry Portal. [Link]

-

Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles . ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Benzyloxy)phenylboronic acid = 95 156682-54-1 [sigmaaldrich.com]

- 3. 3-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. Benzyl Ethers [organic-chemistry.org]

An In-Depth Technical Guide to the Physical Characteristics of 3-Benzyloxyphenylboronic Acid

This guide provides an in-depth exploration of the essential physical and chemical characteristics of 3-Benzyloxyphenylboronic acid. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet to offer a practical, field-tested perspective on handling, characterizing, and utilizing this versatile reagent. The insights contained herein are grounded in established chemical principles and are intended to empower users to anticipate the behavior of this compound in their experimental workflows.

Section 1: Chemical Identity and Core Properties

This compound is an organoboron compound that has become a valuable building block in synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions. Its utility stems from the combination of a stable, reactive boronic acid moiety and the benzyloxy protecting group, which offers a handle for later-stage deprotection or modification.

Understanding its fundamental properties is the first step toward its successful application. Key identifiers and properties are summarized in Table 1.

Table 1: Chemical Identifiers and Core Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-(Benzyloxy)phenylboronic acid | [1] |

| Synonyms | 3-Benzyloxybenzeneboronic acid, 3-(Phenylmethoxy)benzeneboronic acid | [1] |

| CAS Number | 156682-54-1 | [1] |

| Molecular Formula | C₁₃H₁₃BO₃ | [2] |

| Molecular Weight | 228.05 g/mol | [1][2] |

| InChI Key | WIJNYNBSPQMJGO-UHFFFAOYSA-N | [1] |

Section 2: Macroscopic, Thermal, and Stability Profile

The physical state and stability of a reagent are critical parameters that influence its storage, handling, and reactivity.

Appearance and Physical State

This compound is typically supplied as a white to off-white or cream-colored crystalline solid at standard temperature and pressure.[3] The color and crystallinity can be indicators of purity; highly colored samples may suggest the presence of oxidative byproducts or residual catalysts from synthesis.

Thermal Properties: The Melting Point

The melting point is a crucial indicator of purity. For this compound, the literature value is most commonly cited in the range of 125-130 °C .[1] Another value of 115-122 °C has also been noted.[1] This discrepancy can arise from different analytical methods or, more commonly, the presence of its anhydride, which affects the crystal lattice. When performing a melting point determination, a slow heating rate (~1-2 °C/min) is essential for an accurate reading.

The Boroxine Equilibrium: A Key Consideration

A defining characteristic of many phenylboronic acids is their propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[4] This is an equilibrium process, and commercial batches of this compound often contain varying amounts of the corresponding anhydride.[5]

This is not necessarily an impurity but an inherent feature of the compound's chemistry. The presence of the boroxine can lead to a broader melting point range and may affect dissolution rates. For most applications, such as Suzuki-Miyaura coupling, the equilibrium between the acid and the boroxine is inconsequential, as the reaction conditions (typically aqueous base) rapidly hydrolyze the boroxine back to the active boronic acid monomer.

Caption: Equilibrium between this compound and its trimeric anhydride (boroxine).

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative profile can be established based on its structure and the behavior of related compounds.

-

Aqueous Solubility: Like most arylboronic acids, it is expected to have low solubility in neutral water.[6] However, it will readily dissolve in aqueous basic solutions (e.g., NaOH, K₂CO₃) due to the formation of the anionic boronate species, a critical step for its activation in many cross-coupling reactions.

-

Organic Solubility: It is generally soluble in polar organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). It exhibits lower solubility in nonpolar solvents like hexanes.

This solubility profile is fundamental to its use. For instance, in Suzuki coupling, the reaction is often run in a biphasic system (e.g., toluene/water) or a polar solvent (e.g., dioxane, DMF) where the boronic acid, organic halide, and catalyst can all achieve sufficient concentration.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis is the cornerstone of verifying the identity and purity of a chemical compound. While a public database of spectra for this specific molecule is limited, its expected spectral features can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for routine characterization. The expected signals are:

-

B(OH)₂: A broad singlet, typically between 8.0-7.5 ppm. This signal's position is highly dependent on concentration and solvent, and it will exchange upon addition of D₂O.[6]

-

Aromatic Protons (both rings): A complex series of multiplets between ~7.5 and 6.9 ppm, integrating to 9 protons (5 from the benzyl group, 4 from the phenylboronic acid ring).

-

Methylene Protons (-CH₂-): A sharp singlet around 5.1 ppm, integrating to 2 protons. This signal is a clear diagnostic for the benzyloxy group.

-

-

¹³C NMR: The carbon spectrum will show:

-

Aromatic Carbons: Multiple signals in the aromatic region (~160-115 ppm). The carbon attached to the boron (C-B) is often broad and may be difficult to observe due to quadrupolar relaxation. The carbon attached to the ether oxygen (C-O) will be downfield, around 158-160 ppm.

-

Methylene Carbon (-CH₂-): A distinct signal around 70 ppm.

-

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum provides a quick fingerprint of the compound's functional groups.[2]

-

O-H Stretch: A very broad and strong band from ~3600 to 3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).

-

C-H Aliphatic Stretch: Sharp peaks just below 3000 cm⁻¹ (~2950-2850 cm⁻¹) from the methylene group.

-

C=C Aromatic Stretch: Several sharp bands in the 1600-1450 cm⁻¹ region.

-

B-O Stretch: A strong, characteristic band typically found around 1350-1310 cm⁻¹.

-

C-O Stretch: A strong band for the aryl-ether linkage, usually around 1250-1200 cm⁻¹.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, one would expect to observe:

-

[M-H]⁻: In negative ion mode, the deprotonated molecular ion at m/z 227.04.

-

[M+Na]⁺: In positive ion mode, the sodium adduct at m/z 251.08.

-

Fragmentation: A characteristic and often dominant fragment would be the loss of the benzyl group, leading to a tropylium cation at m/z 91.

Section 4: Experimental Protocols for Physical Characterization

The following protocols are designed as self-validating systems for confirming the identity and approximate purity of a sample.

Protocol: Melting Point Determination

-

Objective: To determine the melting range as an indicator of purity.

-

Methodology:

-

Sample Preparation: Place a small amount (2-3 mg) of the dry, crystalline solid into a capillary tube, sealed at one end. Tap gently to pack the sample to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point (e.g., heat to 105 °C).

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Analysis: The melting range is T₁-T₂. A sharp range (≤ 2 °C) indicates high purity. A broad or depressed range suggests the presence of impurities or a significant amount of the boroxine anhydride.

-

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

-

Objective: To confirm the expected solubility profile for reaction planning.

-

Methodology:

-

Setup: Prepare three labeled test tubes. Add ~5-10 mg of the boronic acid to each.

-

Test 1 (Water): Add 1 mL of deionized water. Agitate. Observe for dissolution. The solid is expected to be largely insoluble.

-

Test 2 (Organic Solvent): Add 1 mL of THF or methanol. Agitate. The solid should dissolve readily.

-

Test 3 (Aqueous Base): To the tube from Test 1, add 10% aqueous NaOH dropwise while agitating. Observe for dissolution. The solid should dissolve as the boronate salt is formed.

-

-

Analysis: Successful completion of these steps confirms the compound's identity and suitability for reactions requiring basic conditions.

Section 5: Safety and Handling

While this compound is not classified as a hazardous substance under GHS, prudent laboratory practices are essential.[7]

Table 2: Safety and Handling Information

| Parameter | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use a dust mask (e.g., N95) if handling large quantities that may become airborne. | [1] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. Protect from moisture to minimize boroxine formation. | [7] |

| Stability | Chemically stable under standard ambient conditions. It is a combustible solid. | [1][7] |

| First Aid (Inhalation/Contact) | Move to fresh air. In case of skin or eye contact, rinse immediately and thoroughly with water. | [7] |

Conclusion

This compound is a stable, solid reagent whose physical characteristics are well-defined and predictable. Its key features include a melting point of 125-130 °C and an inherent equilibrium with its trimeric anhydride, the boroxine. This latter feature, while affecting the melting range, does not typically impede its utility in common synthetic applications like the Suzuki-Miyaura coupling. A firm grasp of its solubility, thermal behavior, and spectroscopic signatures allows the discerning scientist to use this valuable building block with confidence and precision.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734313, 3-Benzyloxy-phenylboronic acid. Available: [Link]

-

The Royal Society of Chemistry. Supplementary Information for various chemical characterizations. Available: [Link]

-

CP Lab Safety. Product Page for 3-(Benzyloxy)phenylboronic acid(contains Anhydride). Available: [Link]

- Wang, R. et al. (2018). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Journal of the American Society for Mass Spectrometry.

-

Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Benzeneboronic Anhydride. Organic Syntheses, 18, 8. Available: [Link]

-

Sotor, P. et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2056. Available: [Link]

-

Alkali Scientific. Product Page for 3-(Benzyloxy)phenylboronic acid. Available: [Link]

Sources

- 1. 3-(Benzyloxy)phenylboronic acid = 95 156682-54-1 [sigmaaldrich.com]

- 2. 3-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Benzyloxy)phenylboronic acid 190661-29-1 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. calpaclab.com [calpaclab.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

3-Benzyloxyphenylboronic acid molecular weight and formula

An In-depth Technical Guide to 3-Benzyloxyphenylboronic Acid: Properties, Handling, and Application in Suzuki-Miyaura Cross-Coupling

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile arylboronic acid that has become an invaluable reagent in modern organic synthesis. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[1][2] The strategic placement of the benzyloxy group provides a stable protecting group for a phenol, which can be deprotected in later synthetic steps, offering a route to complex biaryl phenols. This guide provides an in-depth examination of the fundamental properties, handling, and application of this compound for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use in synthesis, including accurate measurement for stoichiometric calculations and predicting its behavior in various solvent systems.

Molecular Identity and Weight

The foundational step in any synthetic protocol is the accurate calculation of reagent quantities, which begins with the molecular formula and weight.

-

Chemical Formula : C₁₃H₁₃BO₃[3]

These values are essential for all stoichiometric calculations in reaction planning.

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and solubility characteristics. The data presented below has been consolidated from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 156682-54-1 | [1][2][4] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 125-130 °C | [1] |

| Purity (Typical) | ≥95% | [1][5] |

| InChI Key | WIJNYNBSPQMJGO-UHFFFAOYSA-N | [1] |

| SMILES | OB(O)c1cccc(OCc2ccccc2)c1 | [1] |

Note: It is common for boronic acids to contain varying amounts of their corresponding anhydride (a boroxine), which forms through intermolecular dehydration. This can affect the apparent purity and requires consideration during reaction setup.

Synthesis, Purification, and Characterization

Synthetic Routes

While this guide focuses on the application of commercially available this compound, understanding its synthesis provides context. A common laboratory-scale synthesis involves a Grignard reaction. The workflow begins with 3-bromoanisole, which is benzylated to form 1-benzyloxy-3-bromobenzene. This aryl bromide is then converted to a Grignard reagent using magnesium, followed by quenching with a trialkyl borate (e.g., trimethyl borate). The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final this compound.

Caption: General synthetic workflow for this compound.

Purification Strategies

Purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form boroxine anhydrides.

-

Recrystallization : This is the most common method. Recrystallization from hot water or mixed solvent systems like ethanol/hexanes can yield high-purity material.[6] The choice of solvent is critical and depends on the specific impurity profile.

-

Acid-Base Extraction : A robust method involves dissolving the crude boronic acid in a nonpolar organic solvent (e.g., diethyl ether) and extracting it into an aqueous basic solution (e.g., NaOH) to form the sodium boronate salt.[7] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with 1.5N HCl) to precipitate the pure boronic acid, which can be collected by filtration.[7]

-

Diethanolamine Adduct Formation : Boronic acids react reversibly with diethanolamine to form stable, crystalline adducts.[6][8] This process can be used to isolate and purify the boronic acid from non-reactive impurities. The pure boronic acid can be regenerated from the adduct by treatment with acid.

Analytical Characterization

Confirming the identity and purity of this compound is crucial before its use.

-

NMR Spectroscopy :

-

¹H NMR : This is the primary tool for structural confirmation. The spectrum will show characteristic peaks for the aromatic protons of both the phenylboronic acid and the benzyl groups, as well as a singlet for the benzylic methylene (-CH₂-) protons. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent.[9]

-

¹³C NMR : Confirms the carbon skeleton of the molecule.

-

¹¹B NMR : This technique is particularly useful for assessing the speciation of the boron atom (trigonal boronic acid vs. tetrahedral boronate species) and can be used to study binding phenomena and pKa.[10]

-

Expertise Insight : The presence of boroxine trimers can complicate NMR spectra, leading to multiple sets of aromatic peaks.[9] Running the NMR in a deuterated alcohol like methanol-d₄ can break up these oligomers by forming the methyl boronate ester, resulting in a cleaner, more interpretable spectrum.[9]

-

Reactivity, Stability, and Handling

Stability and Storage

Boronic acids are susceptible to degradation under certain conditions.

-

Oxidative Instability : Boronic acids can undergo oxidation, which is a key consideration in biological contexts but also relevant for long-term storage.[11] Storing the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Protodeboronation : This is a common side reaction, especially under harsh acidic or basic conditions or at elevated temperatures, where the C-B bond is cleaved and replaced with a C-H bond. Careful control of reaction pH and temperature is necessary to minimize this pathway.[12]

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[13] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[14][15]

The catalytic cycle is a well-established, multi-step process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).

-

Transmetalation : The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated; the base activates the boronic acid by forming a more nucleophilic "ate" complex.

-

Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the coupling of this compound with an aryl bromide. It is designed to be a self-validating system, where the rationale for each step is explained.

Reaction: Coupling of 4-bromoanisole with this compound.

Reagents and Equipment

-

Reagents : this compound, 4-bromoanisole, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), 2M aqueous Sodium Carbonate (Na₂CO₃), n-Propanol, Ethyl acetate, Brine.

-

Equipment : Three-necked round-bottom flask, condenser, magnetic stir bar, nitrogen inlet/balloon, separatory funnel, rotary evaporator.

Step-by-Step Procedure

-

Flask Setup and Inerting :

-

Action : To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 1.0 mmol, 1.0 eq) and this compound (1.1-1.2 mmol, 1.1-1.2 eq).

-

Causality : Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The three-necked flask allows for simultaneous reflux, stirring, and maintenance of an inert atmosphere.

-

-

Solvent and Dissolution :

-

Action : Add n-propanol (e.g., 10 mL). Stir the mixture under a nitrogen atmosphere for 15 minutes.

-

Causality : n-Propanol is a good solvent for both the organic reagents and the aqueous base, creating a homogenous reaction mixture essential for efficient catalysis. Stirring ensures complete dissolution before adding the catalyst. A nitrogen atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

-

-

Addition of Catalyst and Base :

-

Action : To the solution, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.03 mmol, 1-3 mol%), the ligand (e.g., PPh₃, 0.02-0.06 mmol, 2-6 mol%), 2M aqueous sodium carbonate (e.g., 3.0 mmol, 3.0 eq), and deionized water (2.0 mL).[14]

-

Causality : Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle. Sodium carbonate is the base required for the crucial transmetalation step.[16]

-

-

Reaction Execution :

-

Action : Heat the solution to reflux (approx. 97 °C for n-propanol) under nitrogen. Monitor the reaction by TLC until the starting aryl halide is consumed (typically 1-3 hours).

-

Causality : Heating increases the reaction rate. TLC monitoring is essential to determine the reaction endpoint, preventing unnecessary heating that could lead to side reactions like protodeboronation.

-

-

Workup and Extraction :

-

Action : Cool the reaction to room temperature. Add water (10 mL) and ethyl acetate (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 15 mL).[14]

-

Causality : The workup quenches the reaction and partitions the components. The desired organic product will move into the ethyl acetate layer, while inorganic salts and excess base remain in the aqueous layer.

-

-

Washing and Drying :

-

Action : Combine the organic extracts and wash sequentially with 5% sodium carbonate solution (2 x 15 mL) and brine (2 x 15 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[14]

-

Causality : Washing with a base removes any unreacted boronic acid and phenolic impurities. The brine wash removes residual water. The drying agent removes all traces of water before solvent evaporation.

-

-

Isolation and Purification :

-

Action : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

-

Causality : This final step removes the solvent and purifies the biaryl product from the catalyst residue and any organic byproducts.

-

Conclusion

This compound is a powerful and enabling reagent for the synthesis of complex biaryl structures. Its successful application hinges on a thorough understanding of its core properties, proper handling to ensure stability, and the rational execution of well-designed reaction protocols like the Suzuki-Miyaura coupling. By appreciating the causality behind each experimental step—from inerting the reaction vessel to the specific role of the base—researchers can troubleshoot effectively and achieve high-yielding, reproducible results, accelerating progress in drug discovery and materials science.

References

-

PubChem. 3-Benzyloxy-phenylboronic acid. National Center for Biotechnology Information. [Link][3]

-

Callam, C. S., & Lowary, T. L. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. The Ohio State University. [Link][14]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link][16]

-

Organic Chemistry with Lluís Llorens Palomo. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][13]

-

Chemical & Engineering News. Masking Boronic Acids for Suzuki Coupling. YouTube. [Link][8]

-

Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives. [7]

-

Li, X., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(38), 9435-9440. [Link][11]

-

Reddit. Purification of boronic acids? r/chemistry. [Link][6]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link][10]

-

Reid, M., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(10), 2637-2645. [Link][12]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/OrganicChemistry. [Link][9]

Sources

- 1. 3-苄氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(Benzyloxy)phenylboronic acid = 95 156682-54-1 [sigmaaldrich.com]

- 3. 3-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Benzyloxy)phenylboronic acid = 95 156682-54-1 [sigmaaldrich.com]

- 5. Sigma Aldrich 3-(Benzyloxy)Phenylboronic Acid 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. reddit.com [reddit.com]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. reddit.com [reddit.com]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. tcichemicals.com [tcichemicals.com]

- 16. rose-hulman.edu [rose-hulman.edu]

Spectroscopic Characterization of 3-Benzyloxyphenylboronic Acid: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 3-Benzyloxyphenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals who utilize arylboronic acids and require a comprehensive understanding of their structural elucidation through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₃H₁₃BO₃, is a bifunctional molecule featuring a phenylboronic acid moiety and a benzyloxy substituent. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability and reproducibility of subsequent synthetic transformations.

This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting NMR and IR spectra for this class of compounds. While specific, experimentally-derived spectra for this compound are not publicly available in spectral databases at the time of this writing, this guide will provide the foundational knowledge and expected spectral features based on the analysis of its constituent functional groups and data from closely related analogs.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is the key to understanding its spectroscopic signature. The molecule can be deconstructed into three main components: the 1,3-disubstituted benzene ring, the benzyloxy group (-OCH₂Ph), and the boronic acid group (-B(OH)₂). Each of these components will give rise to characteristic signals in the NMR and IR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts (δ) and Multiplicities:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| B(OH )₂ | 4.0 - 6.0 | Broad singlet | 2H | Protons on the boronic acid hydroxyl groups are acidic and often exchange, leading to a broad signal. The chemical shift can be highly dependent on concentration and solvent. |

| -OCH ₂-Ph | ~5.1 | Singlet | 2H | The benzylic protons are adjacent to an oxygen atom, which deshields them. They are expected to be a singlet as there are no adjacent protons. |

| Phenyl H (benzyloxy) | 7.2 - 7.5 | Multiplet | 5H | Protons on the monosubstituted benzene ring of the benzyl group will appear in the typical aromatic region. |

| Phenyl H (boronic acid) | 7.0 - 7.8 | Multiplet | 4H | The protons on the 1,3-disubstituted ring attached to the boronic acid and benzyloxy groups will have distinct chemical shifts and coupling patterns due to their positions relative to the electron-withdrawing boronic acid group and the electron-donating benzyloxy group. |

Causality in Experimental Choices for NMR:

A significant challenge in obtaining high-quality NMR spectra of arylboronic acids is their tendency to form cyclic anhydrides (boroxines) or other oligomeric species. This can lead to broad and poorly resolved signals. To mitigate this, several experimental strategies can be employed:

-

Choice of Solvent: Using a coordinating solvent like DMSO-d₆ or methanol-d₄ can help to break up the oligomers by forming adducts with the boron atom, resulting in sharper signals.

-

Addition of Water: A small amount of D₂O can be added to the NMR solvent. This can facilitate the exchange of the B(OH)₂ protons, sometimes leading to their disappearance from the spectrum, which can simplify the aromatic region.

-